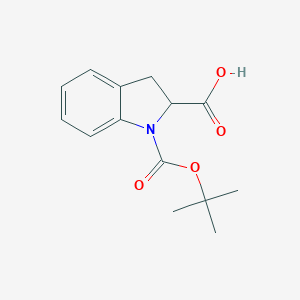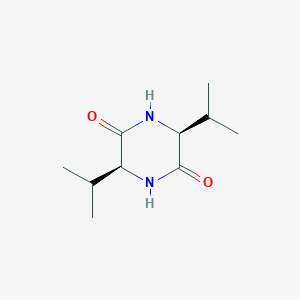
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (1-t-BOC-2-ICA) is a synthetic acid that has been used in the laboratory for a variety of purposes. It is an important intermediate in the synthesis of several compounds, including peptides, peptidomimetics, and other organic molecules. 1-t-BOC-2-ICA has been used in the synthesis of a variety of pharmaceuticals, including drugs for the treatment of cancer, cardiovascular diseases, and neurological disorders. In addition, 1-t-BOC-2-ICA has been used in the biological research field to study the structure and function of proteins.
Aplicaciones Científicas De Investigación
Novel Tert-butoxycarbonylation Reagents and Chemoselectivity
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid plays a crucial role in synthetic chemistry, particularly as a novel tert-butoxycarbonylation reagent. For instance, the compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) demonstrates efficacy as a tert-butoxycarbonylation agent for a variety of substrates, including phenols, aromatic and aliphatic amines, and aromatic carboxylic acids, without necessitating a base. This reagent enables high-yield, chemoselective reactions under mild conditions, marking a significant advancement in the tert-butoxycarbonylation methodology (Saito, Ouchi, & Takahata, 2006; Ouchi, Saito, Yamamoto, & Takahata, 2002).
Asymmetric Synthesis Applications
The compound also finds application in the asymmetric synthesis of significant derivatives. For example, the asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, utilizing (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, have been developed starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, showcasing the compound's versatility in synthesizing enantiomerically pure derivatives (Xue, He, Roderick, Corbett, & Decicco, 2002).
Deprotection Strategies
Significant research has also focused on the deprotection of the tert-butoxycarbonyl (Boc) group, an essential step in the synthesis of amines and amino acids. A novel method involving silica gel in refluxing toluene for the deprotection of N-Boc groups has been reported, providing a simple and efficient alternative to traditional deprotection methods. This approach allows for the high-yield deprotection of N-Boc protected indoline and benzylamine, underscoring the method's efficiency and broad applicability (Min, 2007).
Mecanismo De Acción
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is amines . The compound is a derivative of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets (amines) through a process known as protection . This involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the amine protection pathway . This pathway involves the addition of the Boc group to amines, effectively protecting the amines from unwanted reactions during organic synthesis . The Boc group can later be removed to reveal the original amine .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis . By adding the Boc group to amines, the compound helps prevent unwanted reactions involving the amines . This can be particularly useful in complex organic synthesis processes where selective reactions are required .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be affected by the pH of the environment . A basic environment is needed for the addition of the Boc group, while an acidic environment is required for its removal . Additionally, the compound’s stability can be influenced by temperature and the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
The future directions for this compound involve its potential use in peptide synthesis. The use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in peptide synthesis could be expanded, and these could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNUMLEACJFME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)




![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)



